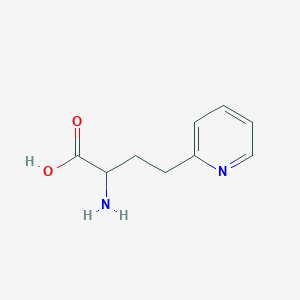
2-Amino-4-(pyridin-2-yl)butanoic acid
Overview
Description
“2-Amino-4-(pyridin-2-yl)butanoic acid” is a chemical compound with the CAS Number: 1240588-62-8 . It has a molecular weight of 180.21 . The IUPAC name for this compound is (2S)-2-amino-4-(4-pyridinyl)butanoic acid .
Molecular Structure Analysis
The InChI code for “2-Amino-4-(pyridin-2-yl)butanoic acid” is 1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m0/s1 . This indicates the presence of a pyridinyl group and an amino group in the butanoic acid structure.Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
2-Amino-4-(pyridin-2-yl)butanoic acid is a compound that can be linked to the broader category of pyridine derivatives. These derivatives are essential in various fields, including medicinal chemistry, due to their diverse biological activities and roles in chemosensing applications. Pyridine derivatives exhibit antifungal, antibacterial, antioxidant, and anticancer activities, among others. Their high affinity for different ions and neutral species also makes them effective chemosensors for detecting various entities in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Biomedical Applications
The structural versatility of pyridine and its derivatives lends them to significant biomedical applications. For example, compounds with a pyridine scaffold, including analogs like 2-Amino-4-(pyridin-2-yl)butanoic acid, have been explored for their potential in drug synthesis, notably in cancer treatment and medical materials. Levulinic acid (LEV), a key building block derived entirely from biomass, highlights the utility of pyridine derivatives in synthesizing a variety of value-added chemicals. These derivatives play a crucial role in drug synthesis by offering a cleaner reaction pathway, reducing synthesis costs, and enhancing the specificity of drug delivery systems (Zhang et al., 2021).
Role in Catalysis
Pyridine derivatives also find significant application in catalysis, particularly in synthesizing complex molecules. The medicinal and pharmaceutical industries leverage the pyranopyrimidine core, prevalent among pyridine derivatives, for its bioavailability and broader synthetic applications. Recent investigations underscore the importance of hybrid catalysts, including organocatalysts and nanocatalysts, in developing pyranopyrimidine scaffolds, demonstrating the critical role of pyridine derivatives in advancing synthetic chemistry (Parmar et al., 2023).
Sensing and Analytical Applications
Pyridine derivatives, including 2-Amino-4-(pyridin-2-yl)butanoic acid, are integral to developing effective chemosensors. These compounds exhibit a high affinity for various ions and neutral species, making them valuable in analytical chemistry for detecting different species across environmental, agricultural, and biological matrices. Their unique properties and structural flexibility enable the design of compounds with high selectivity and sensitivity for specific analytical applications (Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds have been used as inhibitors of collagen prolyl-4-hydroxylase , suggesting a potential role in collagen synthesis and stability.
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Given its potential role as an inhibitor of collagen prolyl-4-hydroxylase , it may affect the biosynthesis of collagen, a key structural protein in various tissues.
Result of Action
Given its potential role as an inhibitor of collagen prolyl-4-hydroxylase , it may influence the structure and function of collagen-containing tissues.
properties
IUPAC Name |
2-amino-4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRUMPBLRJLYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(pyridin-2-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



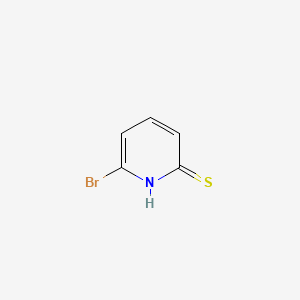
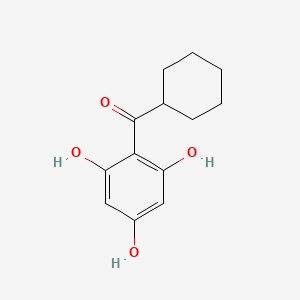
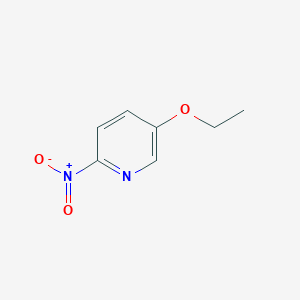

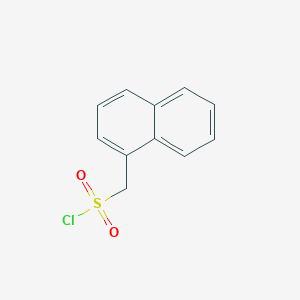
![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B3289226.png)
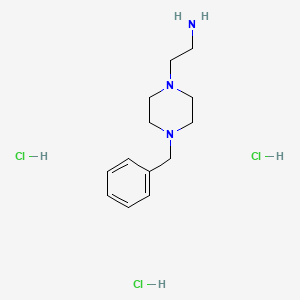
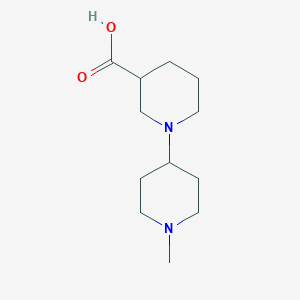


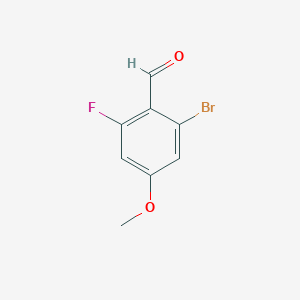
![3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B3289270.png)